REACTION_CXSMILES
|
C[O:2][C:3](=[O:21])[C:4]1[CH:13]=[C:12]([NH:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[C:7]([C:8]([O:10]C)=[O:9])=[CH:6][CH:5]=1.O.[OH-].[Li+]>CO.C1COCC1.O>[C:15]1([NH:14][C:12]2[C:7]([C:8]([OH:10])=[O:9])=[CH:6][CH:5]=[C:4]([CH:13]=2)[C:3]([OH:21])=[O:2])[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
4.56 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CC=C(C(=O)OC)C(=C1)NC1=CC=CC=C1)=O
|
Name
|
lithium hydroxide monohydrate
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Name
|
|
Quantity
|
32 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
32 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
16 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 0.5 h
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
The organic solvents were removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
the aqueous residue was diluted with water
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was collected by vacuum filtration
|
Type
|
WASH
|
Details
|
rinsed with water
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)NC=1C(=CC=C(C(=O)O)C1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.95 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |